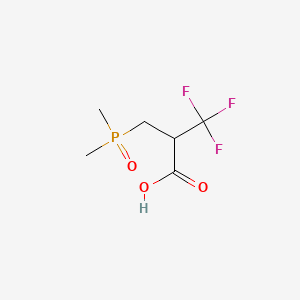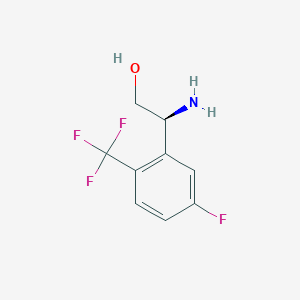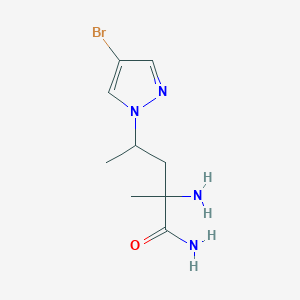
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide is a synthetic compound characterized by its unique structure, which includes a pyrazole ring substituted with a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-bromo-1H-pyrazole can be prepared by reacting 4-bromoacetophenone with hydrazine hydrate under acidic conditions.
Attachment to the Pentanamide Backbone: The 4-bromo-1H-pyrazole is then coupled with a suitable amine precursor, such as 2-amino-2-methylpentanoic acid, through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the pyrazole ring or the amide group.
Condensation Reactions: The amino group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the amide or pyrazole ring.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Investigated for its potential as a drug candidate due to its unique structure.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Mécanisme D'action
The mechanism by which 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide exerts its effects depends on its interaction with molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The bromine atom may enhance binding affinity through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring but lacks the amino and amide groups.
2-Amino-2-methylpentanoic acid: Contains the amino and amide groups but lacks the pyrazole ring.
Uniqueness
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide is unique due to the combination of the pyrazole ring with a bromine substituent and the amino-amide backbone. This combination provides distinct chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C9H15BrN4O |
|---|---|
Poids moléculaire |
275.15 g/mol |
Nom IUPAC |
2-amino-4-(4-bromopyrazol-1-yl)-2-methylpentanamide |
InChI |
InChI=1S/C9H15BrN4O/c1-6(3-9(2,12)8(11)15)14-5-7(10)4-13-14/h4-6H,3,12H2,1-2H3,(H2,11,15) |
Clé InChI |
BDUCMSAAJAYTCB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C(=O)N)N)N1C=C(C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate](/img/structure/B13544829.png)

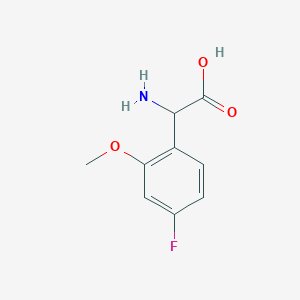
![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid](/img/structure/B13544846.png)
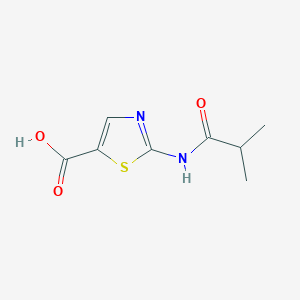
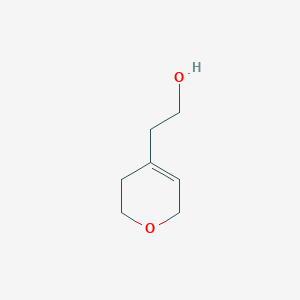
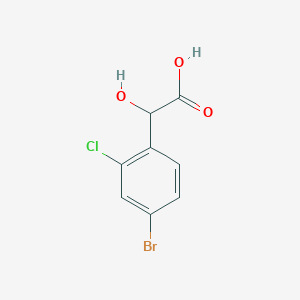
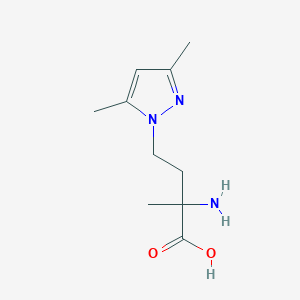

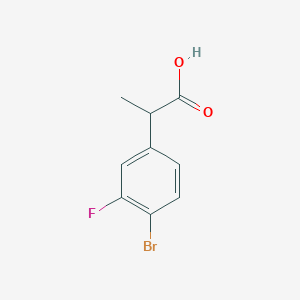

![tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate](/img/structure/B13544894.png)
